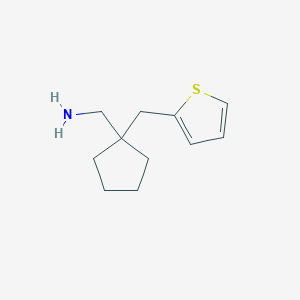
(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(Thiophen-2-ylmethyl)cyclopentyl)methanamine” is a chemical compound with the CAS Number: 75180-54-0 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 181.3 . The InChI code for this compound is1S/C10H15NS/c11-8-10(5-1-2-6-10)9-4-3-7-12-9/h3-4,7H,1-2,5-6,8,11H2 . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Aplicaciones Científicas De Investigación
1. Coordination Behavior in Metal Complexes
The compound shows promise in coordination chemistry, particularly in creating metal complexes. For instance, Bettencourt-Dias et al. (2010) synthesized a ligand similar to the compound , exhibiting unique coordination behavior with copper(II) ions. This research indicates potential applications in the field of inorganic chemistry and materials science (Bettencourt-Dias, Scott, & Hugdal, 2010).
2. Application in Sensing Metal Ions
A related compound demonstrated potential as a chemosensor for metal ions. Pedras et al. (2007) explored the fluorescence and MALDI-TOF-MS applications of azomethine-thiophene pincer ligands, indicating its use in detecting and analyzing metal ions, which could have implications in environmental monitoring and analytical chemistry (Pedras et al., 2007).
3. Synthesis of Biological Compounds
Safonov, Panasenko, and Knysh (2017) discussed the synthesis and structural confirmation of salts related to the thiophene compound, highlighting its role in developing new biological compounds. This points to its relevance in pharmaceutical research and drug development (Safonov, Panasenko, & Knysh, 2017).
4. In vitro Cytotoxicity in Cancer Cell Lines
A study by Naveen et al. (2017) revealed the in vitro cytotoxicity of copper(II) complexes containing a similar thiophene compound against breast and cervical cancer cell lines. This research suggests the compound's potential in developing new cancer treatments (Naveen, Jain, Kalaivani, Shankar, Dallemer, & Prabhakaran, 2017).
5. Synthesis and Antibacterial Activity
Vedavathi et al. (2017) synthesized urea and thiourea derivatives of a similar compound, demonstrating significant antibacterial and antifungal activities. This finding suggests potential applications in developing new antimicrobial agents (Vedavathi, Sudhamani, & Raju, 2017).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335, suggesting that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
[1-(thiophen-2-ylmethyl)cyclopentyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c12-9-11(5-1-2-6-11)8-10-4-3-7-13-10/h3-4,7H,1-2,5-6,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNLLDQSPBZQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC=CS2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
![7,8-Dihydro-1H-pyrano[4,3-D]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1467894.png)
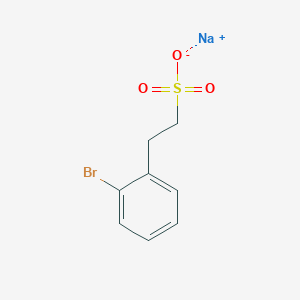
![[2-(3-Chlorophenoxy)thiazol-5-yl]methanol](/img/structure/B1467896.png)
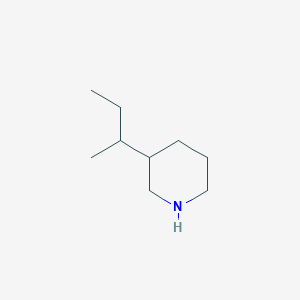
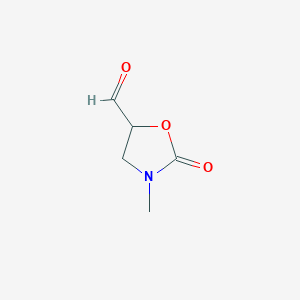

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)
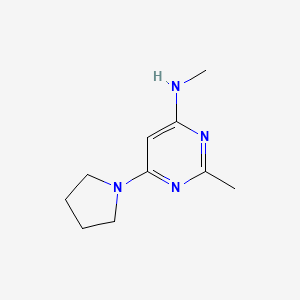
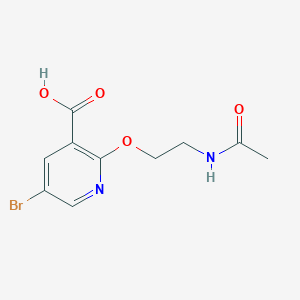
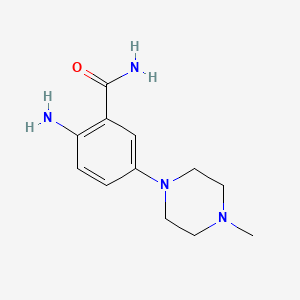
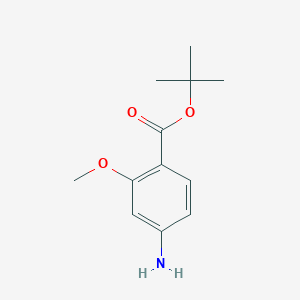
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

